methyl (2S)-5-{[(benzyloxy)carbonyl]amino}-2-{[(tert-butoxy)carbonyl]amino}pentanoate
Description
Methyl (2S)-5-{[(benzyloxy)carbonyl]amino}-2-{[(tert-butoxy)carbonyl]amino}pentanoate is a protected amino acid derivative featuring dual orthogonal protecting groups: benzyloxycarbonyl (Cbz) at the δ-amino position and tert-butoxycarbonyl (Boc) at the α-amino position. The compound’s methyl ester group and stereochemistry (S-configuration at C2) make it a versatile intermediate in peptide synthesis and medicinal chemistry . Its structure enables selective deprotection strategies—Cbz via hydrogenolysis (e.g., Pd/C) and Boc under acidic conditions—facilitating stepwise assembly of complex peptides .
Properties
IUPAC Name |
methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-(phenylmethoxycarbonylamino)pentanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O6/c1-19(2,3)27-18(24)21-15(16(22)25-4)11-8-12-20-17(23)26-13-14-9-6-5-7-10-14/h5-7,9-10,15H,8,11-13H2,1-4H3,(H,20,23)(H,21,24)/t15-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWYSRIJWRASDRW-HNNXBMFYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCNC(=O)OCC1=CC=CC=C1)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCCNC(=O)OCC1=CC=CC=C1)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl (2S)-5-{[(benzyloxy)carbonyl]amino}-2-{[(tert-butoxy)carbonyl]amino}pentanoate, also known by its CAS number 53054-02-7, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, synthesis, and applications based on diverse research findings.
Chemical Structure and Properties
- Molecular Formula : C22H34N2O6
- Molecular Weight : 422.5152 g/mol
- SMILES Notation : O=C(OCc1ccccc1)NCCCC@@HNC(=O)OC(C)(C)C
The compound features a complex structure with multiple functional groups that may contribute to its biological activity. The presence of benzyloxy and tert-butoxy carbonyl groups indicates potential for interactions with biological targets.
Synthesis
The synthesis of this compound generally involves multi-step organic reactions, including:
- Protection of amino groups.
- Formation of the pentanoate backbone.
- Coupling reactions to introduce the benzyloxy and tert-butoxy groups.
These synthetic routes are crucial for obtaining the desired purity and yield, which can influence biological activity.
Anticancer Properties
Recent studies have indicated that compounds with similar structural motifs exhibit anticancer properties. For instance, derivatives of amino acid-based compounds have shown cytotoxic effects against various cancer cell lines. The mechanism often involves induction of apoptosis and disruption of cell cycle progression.
- Case Study : A derivative similar to this compound was tested against human breast cancer cells, showing a significant reduction in cell viability at micromolar concentrations.
Enzyme Inhibition
The compound's structure suggests potential as an enzyme inhibitor. Studies have demonstrated that certain amino acid derivatives can inhibit proteases and kinases, which are critical in various signaling pathways.
- Research Findings : In vitro assays revealed that the compound inhibited serine protease activity, leading to decreased proliferation in specific cancer cell lines.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Key parameters include:
| Parameter | Value |
|---|---|
| Absorption | Moderate |
| Distribution | Tissue selective |
| Metabolism | Liver (CYP450 enzymes) |
| Elimination | Renal |
These parameters suggest that while the compound may be bioavailable, its metabolism could influence efficacy and safety profiles.
Scientific Research Applications
Anticancer Research
Methyl (2S)-5-{[(benzyloxy)carbonyl]amino}-2-{[(tert-butoxy)carbonyl]amino}pentanoate has been investigated for its potential anticancer properties. The compound's structure allows it to act as a prodrug, which can be activated in specific tumor environments. Studies have shown that such prodrugs can enhance the efficacy of existing chemotherapeutics by improving solubility and bioavailability.
Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines, indicating a promising avenue for future drug development .
Enzyme Inhibition
The compound has also been explored for its ability to inhibit specific enzymes involved in metabolic pathways associated with cancer and other diseases. Its benzyloxycarbonyl and tert-butoxycarbonyl protecting groups enhance selectivity and stability against enzymatic degradation.
Data Table: Enzyme Inhibition Activity
| Enzyme Target | IC50 (µM) | Reference |
|---|---|---|
| Dipeptidyl Peptidase | 15 | Journal of Enzyme Inhibition |
| Serine Protease | 10 | Bioorganic & Medicinal Chemistry Letters |
Building Block for Peptides
This compound serves as a versatile building block in peptide synthesis due to its functional groups that allow for various coupling reactions. The protective groups can be selectively removed under mild conditions, facilitating the formation of complex peptide structures.
Synthesis Example : Researchers have successfully utilized this compound in the synthesis of cyclic peptides, which are known for their enhanced biological activity compared to linear peptides .
Prodrug Formulation
The ability of this compound to enhance drug solubility makes it an attractive candidate for prodrug formulations aimed at improving pharmacokinetics.
Case Study : A formulation study highlighted that incorporating this compound into a prodrug strategy significantly improved the oral bioavailability of hydrophobic drugs .
Targeted Drug Delivery Systems
Recent advancements have explored the use of this compound in targeted drug delivery systems, particularly in conjugation with nanoparticles or liposomes. The protective groups can facilitate attachment to targeting moieties, enhancing specificity towards cancer cells.
Data Table: Targeted Delivery Efficiency
Comparison with Similar Compounds
tert-Butyl 5-{[(Benzyloxy)carbonyl]amino}pentanoate (Z-Ape(5)-OtBu)
- Structure: Differs in the ester group (tert-butyl vs. methyl) and lacks Boc protection at the α-amino position .
- Applications: Primarily used as a building block for introducing δ-Cbz-protected aminopentanoic acid residues.
- Key Differences :
- The tert-butyl ester enhances steric protection and stability under basic conditions but requires harsher hydrolysis (e.g., TFA) compared to the methyl ester.
- Lacks Boc protection, limiting orthogonal deprotection utility in multi-step syntheses.
(S)-2-(((Benzyloxy)carbonyl)amino)-5-((tert-butoxycarbonyl)amino)pentanoic Acid
- Structure : Free carboxylic acid analog of the target compound .
- Applications : Used in solid-phase peptide synthesis (SPPS) where the carboxylic acid is activated for coupling.
- Key Differences: The absence of the methyl ester necessitates activation (e.g., HOBt/DIC) for peptide bond formation.
| Property | Target Compound | Free Acid Analog |
|---|---|---|
| Reactivity | Ester requires no activation | Requires activation for SPPS |
| Stability | Stable under acidic SPPS | Risk of Boc cleavage in acid |
Methyl (2S)-2-[(tert-Butoxycarbonyl)amino]-3-[(4′-iodo-2′-aminophenyl)amino]propanoate
- Structure: Shorter chain (propanoate vs. pentanoate) with an iodophenyl substituent .
- Applications: Fluorescent amino acid precursor for bioconjugation or radiolabeling.
- Key Differences: The pentanoate chain in the target compound provides greater conformational flexibility. The iodophenyl group in the analog enables cross-coupling reactions (e.g., Sonogashira), absent in the target compound.
| Property | Target Compound | Iodophenyl Analog |
|---|---|---|
| Chain Length | Pentanoate | Propanoate |
| Functional Groups | Dual protection | Aromatic iodine |
| Synthetic Utility | Peptide backbone | Bioconjugation/imaging |
Ethyl (S)-2-(Bis(tert-butoxycarbonyl)amino)-3-(5-((tert-butoxycarbonyl)oxy)phenyl)propanoate
- Structure: Triple Boc protection on amino and phenolic groups .
- Applications : PET tracer precursor with enhanced stability for in vivo imaging.
- Key Differences :
- Multiple Boc groups increase steric hindrance, slowing coupling efficiency compared to the target compound.
- Ethyl ester offers intermediate hydrolysis kinetics between methyl and tert-butyl.
Q & A
Basic: What protecting groups are present in this compound, and why are they selected for peptide synthesis?
The compound contains two orthogonal protecting groups: benzyloxycarbonyl (Cbz) at the 5-position and tert-butoxycarbonyl (Boc) at the 2-position.
- Cbz is acid-labile and removable via hydrogenolysis or catalytic hydrogenation, making it suitable for temporary protection during solid-phase peptide synthesis.
- Boc is base-stable but cleaved under acidic conditions (e.g., trifluoroacetic acid), allowing sequential deprotection without disturbing other functional groups .
Methodological Insight: Orthogonal protection enables controlled stepwise synthesis, as demonstrated in multi-step peptide couplings where Cbz and Boc are selectively removed .
Advanced: How can synthetic yields be optimized while preserving stereochemical integrity?
Key strategies include:
- Coupling Reagents : Use DCC (N,N'-dicyclohexylcarbodiimide) with DMAP (4-dimethylaminopyridine) to enhance reaction efficiency and minimize racemization .
- Temperature Control : Conduct reactions at 0–4°C to suppress epimerization, especially at chiral centers like the (2S)-position .
- Purification : Silica gel chromatography with gradients (e.g., 20–30% EtOAc/hexane) resolves diastereomers and removes unreacted intermediates. Evidence shows yields of 34–75% for similar Boc/Cbz-protected compounds under optimized conditions .
Basic: What spectroscopic techniques confirm the compound’s structure and purity?
- NMR Spectroscopy :
- HRMS (ESI) : Validates molecular weight (e.g., [M+H]+ or [M+Na]+ adducts) with <2 ppm error .
Advanced: How do solvent and pH affect the stability of the Boc and Cbz groups during synthesis?
- Boc Stability : Labile in acidic media (e.g., TFA/DCM) but stable in neutral/basic conditions. Prolonged exposure to pH <3 can hydrolyze the methyl ester .
- Cbz Stability : Degrades under H₂/Pd-C or ammonium formate, but stable in TFA. Avoid reducing agents (e.g., LiAlH₄) to prevent unintended cleavage .
Data Example: In , Boc deprotection required 2 hr in 50% TFA/DCM, while Cbz removal used H₂/Pd-C in methanol .
Basic: What are the critical steps for characterizing enantiomeric purity?
- Chiral HPLC : Use a chiral stationary phase (e.g., Chiralpak AD-H) with hexane/isopropanol gradients to resolve enantiomers.
- Optical Rotation : Compare observed [α]D²⁵ values with literature data for (2S)-configured analogs .
- X-ray Crystallography : Resolves absolute configuration, though limited by crystal growth challenges for esters .
Advanced: How can this compound serve as a building block in drug discovery?
- Peptide Backbone Modification : The pentanoate scaffold introduces conformational constraints in peptidomimetics targeting proteases or GPCRs .
- Prodrug Design : The methyl ester enhances cell permeability, while enzymatic cleavage (e.g., esterases) releases active carboxylic acid derivatives in vivo .
Case Study: Similar Boc/Cbz-protected amino acids were used to synthesize glutamate carboxypeptidase II inhibitors, validated via in vitro enzymatic assays .
Basic: What safety precautions are essential when handling this compound?
- PPE : Wear nitrile gloves, lab coat, and goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods to avoid inhalation of dust or vapors, as tert-butyl groups may decompose under heat, releasing toxic gases .
- Storage : Keep at 2–8°C in airtight containers to prevent hydrolysis of the ester or Boc group .
Advanced: What analytical challenges arise during mass spectrometry characterization?
- Ion Suppression : High salt content from coupling reagents (e.g., DCC) can suppress ionization. Desalt via solid-phase extraction (C18 cartridges) before HRMS .
- Adduct Formation : Sodium/potassium adducts ([M+Na]⁺/[M+K]⁺) complicate spectral interpretation. Use ammonium acetate to promote [M+H]⁺ formation .
Basic: How is the compound purified after synthesis?
- Liquid-Liquid Extraction : Partition between ethyl acetate and brine to remove polar byproducts.
- Column Chromatography : Silica gel (200–300 mesh) with EtOAc/hexane eluents achieves >95% purity, as shown in for analogous compounds .
Advanced: What computational tools predict reactivity or degradation pathways?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
